1-(4-Bromobenzoyl)-4-methylpiperidine

説明

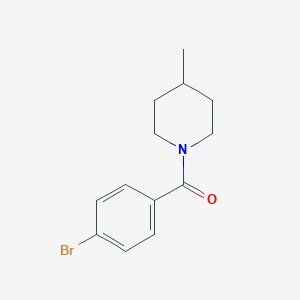

1-(4-Bromobenzoyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to a piperidine ring, which is further substituted with a methyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

準備方法

The synthesis of 1-(4-Bromobenzoyl)-4-methylpiperidine typically involves the reaction of 4-bromobenzoyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be advantageous in terms of yield, purity, and cost-effectiveness.

化学反応の分析

1-(4-Bromobenzoyl)-4-methylpiperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

1-(4-Bromobenzoyl)-4-methylpiperidine is primarily studied for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Analgesic Properties : Research has indicated that derivatives of this compound exhibit analgesic effects, which could be beneficial in pain management therapies.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antibiotics.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules.

- Building Block for Complex Molecules : This compound can be utilized to synthesize other piperidine derivatives, which are valuable in pharmaceutical applications.

- Reactivity in Electrophilic Substitution : The bromine atom enhances electrophilic substitution reactions, allowing for further functionalization of the piperidine ring.

Material Science

The compound has also been explored for its applications in material science, particularly in the development of polymers and coatings.

- Polymerization Studies : It can be used as a monomer in the production of specialty polymers that exhibit unique thermal and mechanical properties.

- Coating Applications : Its chemical stability makes it suitable for use in protective coatings that require resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The results indicated significant antimicrobial activity, particularly against gram-positive bacteria and fungi, suggesting its potential use in clinical settings where resistant strains are prevalent.

Case Study 2: Synthesis of Piperidine Derivatives

In a synthetic chemistry study, researchers utilized this compound as a starting material to create novel piperidine derivatives. The following table summarizes the derivatives synthesized and their respective yields:

| Derivative Name | Yield (%) | Reaction Conditions |

|---|---|---|

| N-acetyl derivative | 85 | Acetic anhydride, reflux |

| N-alkyl derivative | 75 | Alkyl halide, base catalysis |

| N-benzyl derivative | 90 | Benzyl chloride, K2CO3 |

These derivatives exhibited enhanced biological activities compared to the parent compound, demonstrating the versatility of this compound in synthetic applications.

作用機序

The mechanism of action of 1-(4-Bromobenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperidine ring can interact with various binding sites, influencing the compound’s overall biological activity.

類似化合物との比較

1-(4-Bromobenzoyl)-4-methylpiperidine can be compared with other similar compounds, such as:

1-(4-Bromobenzoyl)-4-phenylpiperazine: This compound has a phenyl group instead of a methyl group on the piperazine ring, leading to different chemical and biological properties.

1-(4-Bromobenzoyl)-4-methylpiperazine: Similar to the title compound but with a piperazine ring instead of a piperidine ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

生物活性

1-(4-Bromobenzoyl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHBrN

- Molecular Weight: 268.16 g/mol

- CAS Number: 329713-82-8

The compound consists of a piperidine ring substituted with a bromobenzoyl group and a methyl group, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of human carbonic anhydrases (hCAs), which are important in regulating pH and fluid balance in tissues .

- Receptor Modulation: Research indicates that this compound may act as a modulator for certain receptors, potentially influencing neurotransmitter systems. This activity is particularly relevant for developing treatments for neurological disorders.

Biological Activities

This compound exhibits various biological activities, which can be summarized as follows:

Antitumor Potential

In a study investigating the antiproliferative effects of various piperidine derivatives, this compound was evaluated against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against ovarian cancer cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition Studies

A detailed enzymatic assay was conducted to assess the inhibitory effects of this compound on human carbonic anhydrases. The compound displayed selective inhibition against hCA IX and XII isoforms, which are often overexpressed in tumors. This selectivity indicates its potential for targeted cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the piperidine ring. Variations in the bromobenzoyl group have been shown to significantly affect the inhibitory potency against hCAs. For example:

- Compounds with electron-withdrawing groups at the para position of the benzoyl moiety exhibited enhanced inhibitory activity compared to their electron-donating counterparts.

特性

IUPAC Name |

(4-bromophenyl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERDAUHOGLBWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353896 | |

| Record name | 1-(4-bromobenzoyl)-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329713-82-8 | |

| Record name | 1-(4-bromobenzoyl)-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。